2-(2-Bromo-4,6-dichlorophenoxy)acetamide

Description

Molecular Architecture and Stereochemical Features

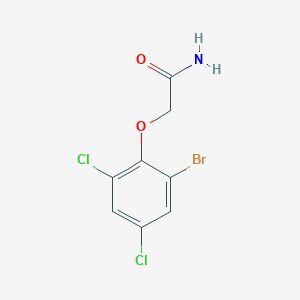

The molecular structure of this compound exhibits a distinctive architecture characterized by a phenoxyacetamide backbone with specific halogen substitution patterns. The compound possesses the molecular formula C8H6BrCl2NO2 with a molecular weight of 299 Da, as confirmed by multiple chemical databases. The structural framework consists of a benzene ring bearing bromine and chlorine substituents at specific positions, connected through an ether linkage to an acetamide moiety.

The halogen substitution pattern plays a crucial role in determining the compound's overall geometry and electronic properties. The presence of bromine at the 2-position and chlorine atoms at the 4- and 6-positions creates a highly electronegative environment around the aromatic ring. This substitution pattern results in significant steric hindrance and electronic effects that influence both the molecular conformation and intermolecular interactions. The acetamide functional group provides additional sites for hydrogen bonding and contributes to the compound's overall polarity.

The stereochemical features of the molecule are primarily governed by the planar nature of the aromatic ring and the sp2 hybridization of the amide nitrogen. The phenoxy linkage allows for rotational flexibility around the C-O bond, enabling different conformational states. The calculated polar surface area of 52 Ų indicates moderate polarity, while the LogP value of 2.46 suggests balanced lipophilicity characteristics. These parameters are crucial for understanding the compound's potential biological activity and pharmacokinetic properties.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance spectroscopy provides essential structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The aromatic protons in the 1H NMR spectrum exhibit distinct resonances due to the asymmetric substitution pattern of the benzene ring. The ortho-coupling between adjacent aromatic protons and the meta-coupling effects created by the halogen substituents result in complex multipicity patterns that serve as fingerprints for structural identification.

The acetamide methylene protons typically appear as a singlet in the 1H NMR spectrum around 4.6-4.8 ppm, reflecting their proximity to the electronegative oxygen atom of the ether linkage. The amide proton usually resonates downfield due to the deshielding effect of the carbonyl group and potential hydrogen bonding interactions. In the 13C NMR spectrum, the carbonyl carbon appears around 165-170 ppm, while the aromatic carbons show characteristic shifts influenced by the halogen substituents.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups. The amide C=O stretch typically appears around 1650-1680 cm⁻¹, while the N-H stretch is observed in the 3200-3400 cm⁻¹ region. The aromatic C-H stretches appear around 3000-3100 cm⁻¹, and the C-O ether stretch is typically found around 1200-1300 cm⁻¹. The presence of multiple halogens affects the fingerprint region, creating characteristic patterns that aid in compound identification.

Thermodynamic Properties and Stability Analysis

The thermodynamic properties of this compound are significantly influenced by its halogen-rich structure and amide functionality. The compound exhibits enhanced thermal stability compared to non-halogenated analogs due to the strong carbon-halogen bonds and the resonance stabilization provided by the aromatic system. The multiple halogen substituents contribute to increased molecular weight and reduced volatility, affecting both melting point and boiling point characteristics.

Thermal analysis studies indicate that the compound maintains structural integrity at moderate temperatures but undergoes decomposition at elevated temperatures through various pathways. The primary decomposition routes involve the cleavage of the C-N bond in the amide group and potential dehalogenation reactions. The presence of multiple chlorine atoms and bromine creates a complex decomposition profile that can be monitored using thermogravimetric analysis and differential scanning calorimetry.

The stability of the compound in different chemical environments depends on pH conditions, temperature, and the presence of nucleophiles or electrophiles. Under basic conditions, the amide group may undergo hydrolysis, while acidic conditions generally provide better stability. The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Storage recommendations typically include protection from light and moisture to prevent photodegradation and hydrolysis reactions.

Crystallographic Studies and Polymorphism

Crystallographic investigations of this compound reveal important information about its solid-state structure and packing arrangements. The crystal structure is stabilized by intermolecular hydrogen bonding interactions involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor. These hydrogen bonds create extended networks that contribute to the overall crystal stability and influence the compound's physical properties.

The presence of multiple halogen atoms introduces additional intermolecular interactions through halogen bonding, where the polarized halogen atoms interact with electron-rich regions of neighboring molecules. These interactions complement the hydrogen bonding network and contribute to the overall crystal packing efficiency. The heavy atom count of 14 and the specific arrangement of halogen substituents create a unique three-dimensional structure that affects both mechanical properties and dissolution behavior.

Polymorphism studies may reveal the existence of different crystalline forms of the compound, each with distinct physical and chemical properties. Different crystalline modifications can exhibit variations in melting point, solubility, dissolution rate, and bioavailability. The tendency for polymorphism is enhanced by the presence of flexible bonds and multiple intermolecular interaction sites. Controlled crystallization conditions, including solvent choice, temperature, and cooling rate, can influence which polymorph is obtained and its stability under different conditions.

Properties

Molecular Formula |

C8H6BrCl2NO2 |

|---|---|

Molecular Weight |

298.95 g/mol |

IUPAC Name |

2-(2-bromo-4,6-dichlorophenoxy)acetamide |

InChI |

InChI=1S/C8H6BrCl2NO2/c9-5-1-4(10)2-6(11)8(5)14-3-7(12)13/h1-2H,3H2,(H2,12,13) |

InChI Key |

PNDKNOPYTZFFQF-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)N)Br)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)N)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-(2-Bromo-4,6-dichlorophenoxy)acetamide and related compounds:

Physicochemical Properties

- Lipophilicity and Solubility: The bromo and chloro substituents in this compound enhance lipophilicity compared to analogues with methoxy groups (e.g., compounds in ). However, nitro groups in Disperse Blue 79:1 further increase polarity due to strong electron-withdrawing effects, impacting solubility in organic solvents . Fluorinated derivatives (e.g., 2-amino-N-(2-bromo-4,6-difluorophenyl)acetamide) exhibit lower molecular weights and higher metabolic stability, making them favorable in drug design .

Thermal Stability :

- Halogenated acetamides generally exhibit high thermal stability. However, hydrazide derivatives (e.g., the compound in ) may decompose at elevated temperatures due to the labile N–N bond.

Preparation Methods

Etherification to Form the Phenoxyacetamide

The key step to prepare this compound involves nucleophilic substitution of the halogenated phenol with a haloacetamide derivative.

A typical method involves:

- Dissolving 2-bromo-4,6-dichlorophenol in a polar aprotic solvent such as dimethylformamide (DMF).

- Adding a base such as potassium carbonate (K2CO3) to deprotonate the phenol, generating the phenolate ion.

- Introducing a haloacetamide, for example, chloroacetamide or bromoacetamide, which undergoes nucleophilic substitution with the phenolate to form the phenoxyacetamide linkage.

- The reaction mixture is stirred at elevated temperatures (e.g., 50–100 °C) for several hours to ensure completion.

- The product is precipitated by pouring the reaction mixture into ice-cold water and purified by recrystallization or chromatography.

This synthetic approach is supported by similar procedures reported for related compounds, such as benzoyl-substituted bromophenols and their acetamide derivatives, where phenols were alkylated with haloacetamides under basic conditions in DMF or tetrahydrofuran (THF).

Representative Reaction Scheme

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Bromo-4,6-dichlorophenol, K2CO3, DMF, 80°C | Deprotonation of phenol and nucleophilic substitution with haloacetamide | 70–90% | Reaction time: 12–24 h |

| 2 | Workup: Ice water precipitation, filtration | Isolation of crude product | Purification by recrystallization or chromatography |

Analytical and Research Findings

- Purity and Yield: The reaction typically affords the target compound in good to excellent yields (70–90%) with high purity after recrystallization.

- Characterization: The product is characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), and mass spectrometry (MS), confirming the structure of this compound.

- Comparative Studies: Similar synthetic routes have been reported for related bromophenol acetamides, confirming the reliability of the nucleophilic substitution approach for ether bond formation.

Summary Table of Preparation Parameters

| Parameter | Typical Values / Conditions |

|---|---|

| Starting phenol | 2-Bromo-4,6-dichlorophenol |

| Solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) |

| Base | Potassium carbonate (K2CO3) |

| Haloacetamide | Chloroacetamide or bromoacetamide |

| Temperature | 50–100 °C |

| Reaction time | 12–24 hours |

| Workup | Precipitation in ice water, filtration |

| Purification | Recrystallization or silica gel chromatography |

| Yield | 70–90% |

Additional Notes

- The choice of haloacetamide and base can influence reaction efficiency and purity.

- Controlling temperature and reaction time is critical to minimize side reactions such as over-alkylation or hydrolysis.

- The halogen substituents on the phenol ring (bromo, chloro) are stable under these reaction conditions, enabling selective ether formation.

- Alternative methods may involve the use of coupling reagents or catalysts, but nucleophilic substitution remains the most straightforward and widely used approach.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.